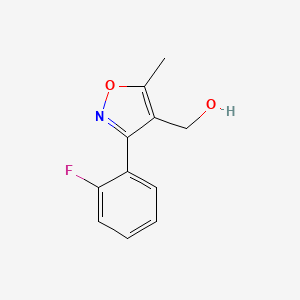

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Descripción general

Descripción

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the isoxazole ring, along with a methanol group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.

Métodos De Preparación

The synthesis of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction conditions typically involve the use of a metal catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .

Análisis De Reacciones Químicas

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol exhibit significant antimicrobial properties. Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, a study highlighted the synthesis of isoxazole derivatives that demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown that these compounds can reduce pro-inflammatory cytokine levels, suggesting their therapeutic potential .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. Research indicates that it may help in reducing neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of isoxazole derivatives have revealed that modifications to the fluorophenyl group can enhance biological activity. This insight has guided the design of more potent analogs with improved efficacy against targeted diseases .

Materials Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical properties. Its unique structure allows for functionalization that can tailor polymer characteristics for specific applications .

Coatings and Composites

Due to its chemical stability and reactivity, this compound can be incorporated into coatings or composite materials to improve their durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, supporting its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to models of neurodegeneration. The findings demonstrated a marked improvement in cognitive function and reduced markers of oxidative stress, highlighting its therapeutic promise for neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparación Con Compuestos Similares

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be compared with other similar compounds, such as:

- [3-(4-Fluoro-phenyl)-isoxazol-5-yl]-methanol

- [3-(2-Methoxyphenyl)-isoxazol-5-yl]-methanol

- [3-(4-Bromophenyl)-isoxazol-5-yl]-methanol

These compounds share the isoxazole core structure but differ in the substituents attached to the phenyl ring

Actividad Biológica

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with fluorinated phenyl groups. The synthetic routes often utilize electrophilic fluorination methods to introduce the fluorine atom, which can significantly influence the compound's biological properties, including lipophilicity and metabolic stability .

Antiviral Activity

Recent studies have demonstrated that similar isoxazole derivatives exhibit notable antiviral activity. For instance, compounds with fluorinated substituents have shown significant efficacy against human cytomegalovirus (HCMV) with IC50 values around 10 μM . This suggests that this compound may also possess antiviral properties, potentially making it a candidate for further development in antiviral therapies.

Anticancer Properties

The anticancer potential of isoxazole derivatives has been explored in various contexts. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines, with IC50 values ranging from 36 to 80 μM . The introduction of fluorine atoms has been linked to enhanced activity due to improved interactions with biological targets.

Antimicrobial Activity

In terms of antimicrobial properties, studies involving related compounds have reported significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain isoxazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This indicates that this compound could potentially be effective against various microbial pathogens.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the isoxazole ring is known to facilitate binding with proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of viral replication .

Case Studies

- Antiviral Studies : A study on related spiro-isoxazoline compounds showed promising results against HCMV, indicating that structural modifications like those found in this compound could enhance antiviral efficacy .

- Cytotoxicity Assessment : In vitro assays revealed that derivatives similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential for tailored therapeutic applications .

Data Summary

Propiedades

IUPAC Name |

[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSBMDKEUMMGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241125 | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-05-1 | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.